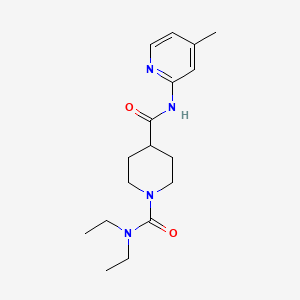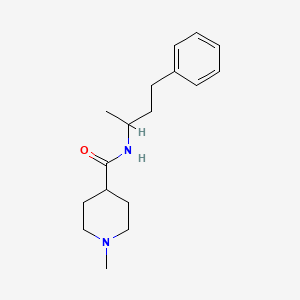![molecular formula C17H18N2O4 B4517943 3-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B4517943.png)
3-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide
描述
3-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide is an organic compound that features a benzamide core with a methoxyphenoxypropanoyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide typically involves the following steps:
Formation of 2-(2-methoxyphenoxy)propanoic acid: This can be achieved by reacting 2-methoxyphenol with 2-bromopropanoic acid under basic conditions.
Amidation Reaction: The 2-(2-methoxyphenoxy)propanoic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with 3-aminobenzamide to form the target compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Phenol or quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its amide linkage.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Possible applications in the development of new materials with specific properties.
作用机制
The mechanism by which 3-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide exerts its effects is not fully understood. it is believed to interact with specific enzymes or receptors due to its amide and aromatic functionalities. These interactions could potentially modulate biological pathways, making it a candidate for drug development.
相似化合物的比较
3-{[2-(2-hydroxyphenoxy)propanoyl]amino}benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
3-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in 3-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide can influence its electronic properties and reactivity, making it distinct from its hydroxy and chloro analogs. This can result in different biological activities and applications.
属性
IUPAC Name |
3-[2-(2-methoxyphenoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(23-15-9-4-3-8-14(15)22-2)17(21)19-13-7-5-6-12(10-13)16(18)20/h3-11H,1-2H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWBRTYHEKQZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4517877.png)
![3-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)pentane-2,4-dione](/img/structure/B4517882.png)

![N-(1-benzylpiperidin-4-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4517898.png)
![4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE](/img/structure/B4517902.png)
![N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B4517918.png)
![3-{[2-(4-ethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4517920.png)
![N-(4-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4517921.png)

![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-5-carboxamide](/img/structure/B4517935.png)
![4-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B4517938.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine](/img/structure/B4517950.png)

